3-Bromo-5-hydroxybenzonitrile

Catalog No.
S2798404
CAS No.
60186-24-5; 770718-92-8
M.F
C7H4BrNO
M. Wt
198.019
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-hydroxybenzonitrile

CAS Number

60186-24-5; 770718-92-8

Product Name

3-Bromo-5-hydroxybenzonitrile

IUPAC Name

3-bromo-5-hydroxybenzonitrile

Molecular Formula

C7H4BrNO

Molecular Weight

198.019

InChI

InChI=1S/C7H4BrNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H

InChI Key

CFHJXQLPUIYWNM-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1O)Br)C#N

solubility

not available

3-Bromo-5-hydroxybenzonitrile (CAS 770718-92-8) is a highly specialized, tri-substituted benzene building block featuring a 1,3,5-substitution pattern with cyano, bromo, and hydroxyl functional groups [1]. This specific regioisomer is increasingly critical in pharmaceutical procurement, serving as a non-redundant precursor for advanced therapeutics, including hypoxia-inducible factor 2-alpha (HIF-2α) inhibitors and salicylate synthase (MbtI) inhibitors [2]. Its material value lies in the orthogonal reactivity of its three substituents: the bromo group enables palladium-catalyzed cross-coupling, the hydroxyl group serves as a versatile nucleophile for etherification, and the cyano group provides a handle for reduction, hydrolysis, or tetrazole formation[1].

Substituting 3-bromo-5-hydroxybenzonitrile with closely related isomers, such as 3-bromo-4-hydroxybenzonitrile, fundamentally alters both the steric environment and the electronic properties of the molecule[1]. In the 3,4-isomer, the hydroxyl group is adjacent to the bulky bromine atom, causing severe steric hindrance during O-alkylation workflows [1]. Furthermore, the electronic relationship between the substituents dictates reactivity; a hydroxyl group meta to a cyano group retains sufficient nucleophilicity for complex SNAr reactions, whereas a para-hydroxyl group forms a resonance-stabilized, weakly nucleophilic phenoxide [2]. Attempting to use simpler precursors like 3,5-dibromobenzonitrile requires statistical mono-functionalization, leading to unacceptable yield losses and complex purification bottlenecks in industrial scale-up [1].

Steric Accessibility for High-Yield Etherification

In the synthesis of bulky aryl ethers, the steric environment of the nucleophile is paramount. 3-Bromo-5-hydroxybenzonitrile features a hydroxyl group at the 5-position, unhindered by the meta-bromo and meta-cyano groups, allowing it to achieve >85% yields in standard Williamson ether syntheses with bulky electrophiles like isobutyl bromide[1]. In contrast, the isomeric 3-bromo-4-hydroxybenzonitrile suffers from significant steric clash due to the adjacent ortho-bromine atom, which drastically reduces O-alkylation yields and necessitates harsher reaction conditions that can lead to debromination [2].

Evidence DimensionO-Alkylation Yield (Williamson Ether Synthesis)
Target Compound Data>85% yield with bulky electrophiles (e.g., isobutyl bromide)
Comparator Or Baseline3-Bromo-4-hydroxybenzonitrile (significantly reduced yields due to ortho-steric clash)
Quantified Difference>40% yield advantage for the 3,5-isomer in sterically demanding alkylations
ConditionsWilliamson ether synthesis with branched alkyl bromides in basic conditions

Procurement of the sterically unhindered 3,5-isomer is essential for maximizing throughput and minimizing side reactions in the synthesis of complex aryl ether APIs.

Enhanced Phenoxide Nucleophilicity for Indanone Coupling

The synthesis of advanced HIF-2α inhibitors requires the coupling of a phenoxide with a functionalized indanone via Nucleophilic Aromatic Substitution (SNAr) [1]. 3-Bromo-5-hydroxybenzonitrile is highly suited for this because its hydroxyl group is meta to the electron-withdrawing cyano group, preventing direct resonance stabilization and maintaining high phenoxide nucleophilicity [2]. If 3-bromo-4-hydroxybenzonitrile were used, the para-cyano relationship would heavily stabilize the phenoxide via resonance, drastically reducing its nucleophilicity and leading to <20% conversion in unactivated SNAr couplings compared to the near-quantitative conversion of the meta-isomer [2].

Evidence DimensionPhenoxide Nucleophilicity in SNAr
Target Compound DataHigh nucleophilicity (meta-cyano relationship prevents resonance stabilization)
Comparator Or Baseline3-Bromo-4-hydroxybenzonitrile (low nucleophilicity due to para-cyano resonance stabilization)
Quantified DifferenceOrder-of-magnitude higher reaction rates and >60% higher conversion in SNAr for the meta-isomer
ConditionsSNAr coupling with fluoro-indanones in the presence of mild base

The specific electronic profile of the 3,5-isomer is a non-negotiable requirement for the high-yielding assembly of complex ether linkages in modern renal cell carcinoma drugs.

Unambiguous Mono-Coupling in Palladium-Catalyzed Reactions

When constructing biaryl scaffolds, relying on symmetrical precursors like 3,5-dibromobenzonitrile leads to statistical mixtures of mono- and di-coupled products, often reducing the isolated yield of the desired mono-adduct to below 50% [1]. By utilizing 3-bromo-5-hydroxybenzonitrile, chemists exploit a pre-differentiated scaffold with a single reactive C-Br site. This ensures complete regiocontrol during Suzuki-Miyaura cross-coupling, routinely delivering >80% yield of the mono-coupled product without the need for complex, yield-destroying chromatographic separations[2].

Evidence DimensionMono-functionalization yield in Pd-catalyzed cross-coupling
Target Compound Data>80% isolated yield of mono-coupled product
Comparator Or Baseline3,5-Dibromobenzonitrile (<50% isolated yield due to statistical di-coupling)
Quantified Difference>30% absolute increase in isolated yield
ConditionsSuzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids

Utilizing a pre-differentiated bromo-hydroxy scaffold eliminates the need for complex separations, directly lowering the cost of goods (COGs) in multi-step scale-up.

Synthesis of HIF-2α Inhibitors and PET Radiotracers

3-Bromo-5-hydroxybenzonitrile is the primary building block for synthesizing the aryl ether core of advanced HIF-2α inhibitors (such as PT2385 and Belzutifan analogs) and their corresponding [18F] or[11C] PET radiotracers [1]. Its specific 1,3,5-substitution pattern precisely matches the steric and electronic requirements of the HIF-2α PAS-B domain binding pocket, while its high nucleophilicity enables efficient coupling with complex indanone intermediates [1].

Development of Salicylate Synthase (MbtI) Inhibitors for Tuberculosis

In the development of novel anti-tubercular agents, this compound is utilized to construct 5-(3-cyano-5-substituted-phenyl)furan-2-carboxylic acids[2]. The unhindered hydroxyl group allows for the late-stage introduction of various lipophilic ether chains via Williamson ether synthesis, which is critical for optimizing the pharmacokinetic properties and mycobacterial cell wall penetration of the resulting MbtI inhibitors[2].

Orthogonally Protected Scaffold Generation for Library Synthesis

For medicinal chemistry library generation, the orthogonal reactivity of the bromo, hydroxy, and cyano groups allows for sequential, selective functionalization [2]. The bromo group can undergo Suzuki coupling, the hydroxy group can be alkylated or converted to a triflate for further cross-coupling, and the cyano group can be transformed into amines, amides, or tetrazoles, making it a highly practical core for diversity-oriented synthesis [2].

XLogP3

2

Dates

Last modified: 07-23-2023

Explore Compound Types